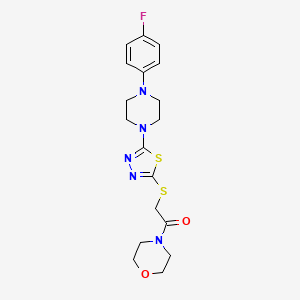

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-(4-fluorophenyl)piperazine group and at the 2-position with a thioether linkage to a morpholinoethanone moiety. The 4-fluorophenylpiperazine fragment is a common pharmacophore in CNS-targeting agents, often influencing receptor binding affinity . The morpholino group enhances solubility and modulates pharmacokinetic properties compared to other tertiary amines .

Properties

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2S2/c19-14-1-3-15(4-2-14)22-5-7-24(8-6-22)17-20-21-18(28-17)27-13-16(25)23-9-11-26-12-10-23/h1-4H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYDJQABVMMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity. These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities. These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects.

Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The structural formula of the compound features:

- A thiadiazole ring , which is known for various biological activities.

- A piperazine moiety that enhances interaction with biological targets.

- A morpholino group , contributing to its pharmacokinetic properties.

Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit a range of biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have indicated that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Properties : The presence of sulfur in thiadiazole derivatives often correlates with antimicrobial activity. Compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are hypothesized to involve:

- Receptor Interaction : The piperazine and fluorophenyl groups may enhance binding affinity to specific receptors or enzymes involved in disease processes.

- Induction of Apoptosis : Evidence suggests that compounds like this can increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death in cancer cells .

- Cell Cycle Modulation : Studies show that similar compounds can cause cell cycle arrest at specific phases (S and G2/M), inhibiting cancer cell proliferation .

In Vitro Studies

Table 1 summarizes key findings from various studies evaluating the biological activity of thiadiazole derivatives:

| Compound | Activity Type | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| Compound 4e | Anticancer | MCF-7 | 5.36 | Apoptosis induction |

| Compound 4i | Anticancer | HepG2 | 2.32 | Cell cycle arrest |

| Thiadiazole Derivative X | Antimicrobial | E. coli | 16-31.25 | Bacterial inhibition |

Case Studies

- Anticancer Evaluation : In a study examining various thiadiazole derivatives against MCF-7 and HepG2 cells, certain compounds displayed significant cytotoxicity with low IC50 values, indicating potent anticancer properties .

- Antimicrobial Testing : Another research project highlighted the antimicrobial efficacy of similar thiadiazole derivatives against multiple bacterial strains, showcasing their potential as therapeutic agents against infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazole and piperazine derivatives are known for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

Studies have shown that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds, making them promising candidates for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines, it was found that:

- Compound D exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.

- Compound E showed moderate activity against lung cancer cells with an IC50 value of 20 µM.

These findings suggest that derivatives containing thiadiazole and piperazine moieties may serve as lead compounds in anticancer drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that piperazine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone and are analyzed based on synthesis, structural features, and inferred pharmacological properties:

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Structural Features : Combines a 1,3,4-thiadiazole core with a thiazolidin-4-one ring and a 4-methoxyphenyl substituent .

- The 4-methoxyphenyl group may alter electronic properties compared to the fluorophenylpiperazine in the target compound.

- Synthesis : Prepared via cyclocondensation reactions, differing from the nucleophilic substitution used for the target compound .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structural Features : Contains a thiazole core with fluorophenyl and triazolylpyrazole substituents .

- Key Differences: Lacks the thiadiazole and morpholino groups, which may reduce metabolic stability and solubility.

- Crystallography: Exhibits planar molecular conformations, contrasting with the non-planar fluorophenyl group in the target compound .

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21)

- Structural Features : Features a thiophene-linked trifluoromethylphenylpiperazine .

- Key Differences: The trifluoromethyl group increases lipophilicity compared to the fluorophenyl group in the target compound.

Structural and Pharmacological Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperazine derivatives (e.g., 4-(4-fluorophenyl)piperazine) can react with thiadiazole precursors under reflux conditions (ethanol, 12–24 hours) . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), stoichiometric ratios of reagents (e.g., 1:2 for amine:carbonyl chloride), and purification via silica gel column chromatography (eluent: EtOAc/petroleum ether) . Monitoring via TLC and spectroscopic validation (NMR, IR) ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with parameters Å, Å, Å) .

- NMR/IR spectroscopy : Confirm functional groups (e.g., morpholine C-O stretch at ~1100 cm⁻¹, fluorophenyl -NMR shifts at -115 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 474.5) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with neurological or antimicrobial targets?

- Methodological Answer :

- In vitro assays : Screen against serotonin/dopamine receptors (e.g., radioligand binding assays for 5-HT or D receptors) using HEK-293 cells transfected with target receptors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites (e.g., piperazine moiety interacting with receptor hydrophobic pockets) .

- Dose-response studies : Employ IC/EC calculations with nonlinear regression models (GraphPad Prism) .

Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Replicate assays : Control for batch-to-batch compound purity (HPLC ≥98%) and solvent effects (DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with piperidine) to identify pharmacophore requirements .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for experimental variability (e.g., cell line differences) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole and piperazine moieties?

- Methodological Answer :

- Fragment-based design : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl → 4-chlorophenyl) and assess potency shifts .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .

- Pharmacokinetic profiling : Evaluate logP (HPLC retention time) and metabolic stability (microsomal incubation assays) to prioritize lead compounds .

Q. How can computational methods predict this compound’s environmental fate or toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and eco-toxicity (e.g., LC for Daphnia magna) .

- Molecular dynamics (MD) : Simulate degradation pathways in aqueous environments (GROMACS, AMBER) to identify persistent metabolites .

Q. What experimental approaches address low solubility or stability during pharmacological testing?

- Methodological Answer :

- Salt formation : React with HCl or trifluoroacetate (yield: ~48%) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH guidelines) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.